molecular formula C15H13NO B11883198 2-(3-Methoxyphenyl)indolizine CAS No. 82682-68-6

2-(3-Methoxyphenyl)indolizine

Cat. No.: B11883198
CAS No.: 82682-68-6
M. Wt: 223.27 g/mol
InChI Key: HUTSCVDKKVWBMY-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)indolizine is a synthetic indolizine derivative of interest in advanced chemical and pharmaceutical research. The indolizine scaffold is a nitrogen-containing heterocycle known for its presence in various biologically active compounds and materials with optical properties. Researchers value this compound as a key intermediate for developing new substances. The molecular formula is C15H13NO, with a molecular weight of 223.27 g/mol . The methoxyphenyl substituent at the 2-position can influence the compound's electronic characteristics and binding affinity, making it a candidate for studies in medicinal chemistry and materials science. Potential R&D applications include its use as a building block in organic synthesis, for creating novel pharmaceuticals, or as a core structure in the development of organic electronic materials. Specific properties and applications are the subject of ongoing scientific investigation. This product is provided as a high-purity solid for Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82682-68-6

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

2-(3-methoxyphenyl)indolizine

InChI

InChI=1S/C15H13NO/c1-17-15-7-4-5-12(10-15)13-9-14-6-2-3-8-16(14)11-13/h2-11H,1H3

InChI Key

HUTSCVDKKVWBMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C=CC=CC3=C2

Origin of Product

United States

Synthetic Methodologies for Indolizine Systems

Advanced and Sustainable Synthetic Strategies for Functionalized Indolizines

Modern synthetic chemistry has driven the development of more efficient, selective, and environmentally benign methods for constructing complex molecules. These advanced strategies are increasingly applied to the synthesis of indolizine (B1195054) derivatives.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indolizines are no exception. Catalysts based on palladium, gold, silver, copper, and rhodium are frequently employed. ijettjournal.org

Palladium-catalyzed reactions are particularly prominent. For example, Pd-catalyzed oxidative carbonylation can be used to synthesize indolizine derivatives. ijper.org Another powerful technique is the palladium-catalyzed C-H functionalization of pre-formed indolizines, which allows for the direct introduction of aryl groups at specific positions. researchgate.net For instance, 2-arylindolizines can undergo lithiation followed by a zinc exchange and then a palladium-catalyzed cross-coupling reaction with aryl halides to introduce substituents at the C-5 position. usp.br

Gold and silver catalysts are often used to facilitate the cyclization of functionalized pyridine (B92270) precursors. ijettjournal.org Gold(I)-catalyzed intramolecular cyclization of alkyne-containing diazo compounds can produce complex polycyclic frameworks. nih.gov Similarly, silver-mediated cyclization between 2-alkylpyridines and terminal alkynes has been reported. rsc.org These methods offer mild reaction conditions and high efficiency, representing the frontier of indolizine synthesis.

Table 3: Overview of Synthetic Methodologies

Methodology Key Reactants Typical Conditions Main Advantage
Tschitschibabin Reaction 2-Alkylpyridine, α-Haloketone Base-mediated condensation Good for 2-arylindolizines researchgate.netresearchgate.net
Scholtz Synthesis 2-Alkylpyridine, Acid Anhydride High temperature (200-220°C) Historical, good for parent indolizine core.ac.ukjbclinpharm.org
1,3-Dipolar Cycloaddition Pyridinium (B92312) Ylide, Alkyne/Alkene Base, often mild conditions High versatility and regioselectivity lew.rothieme-connect.com
Intramolecular Cyclization Substituted Pyridinium Ylides Often requires an oxidant (e.g., TPCD) Access to specific substitution patterns thieme-connect.comthieme-connect.com

| Metal-Catalyzed Reactions | Pyridine/Indolizine precursors, Coupling partners | Pd, Au, Ag, Cu catalysts | High efficiency, selectivity, and milder conditions ijettjournal.orgrsc.orgusp.br |

Metal-Free Synthetic Pathways

While metal-catalyzed methods are powerful, metal-free alternatives are gaining traction due to their cost-effectiveness and reduced environmental impact. These methods often rely on classical organic reactions or modern strategies like radical chemistry.

Base-mediated reactions are a cornerstone of indolizine synthesis, with the Tschitschibabin reaction being a classic example. This reaction involves the cyclization of quaternary pyridinium halides and is a practical method for preparing 2-alkyl or 2-arylindolizines. researchgate.net The use of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is common in these transformations. sorbonne-universite.fr A convenient and metal-free synthesis of 2-aryl-1-haloindolizines from pyridinium salts and 1,1-dihaloalk-1-enes is mediated by DBU. sorbonne-universite.fr The synthesis of 2-arylindolizines can be achieved through the reaction of pyridinium ylides, generated in situ from pyridinium salts and a base, with suitable precursors. researchgate.net

Radical-based methodologies offer unique pathways for the construction of the indolizine skeleton, often proceeding under mild conditions with high functional group tolerance. scispace.comresearchgate.netrsc.org A novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides provides access to structurally diverse indolizines. bohrium.comresearchgate.net This method has been used to synthesize methyl 2-(aryl)-3-(methylthio)indolizine-1-carboxylates, including a 2-(2-methoxyphenyl) derivative, showcasing the potential for introducing the desired substituent. bohrium.com

In line with the principles of sustainable chemistry, several green techniques have been applied to the synthesis of indolizines, focusing on reducing waste, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of indolizine derivatives, often leading to higher yields and purity in shorter reaction times compared to conventional heating. mdpi.combeilstein-journals.orgrsc.orgmdpi.comrsc.org This technique has been successfully applied to the synthesis of various substituted indolizines, including 2-aryl derivatives. mdpi.com A microwave-assisted one-pot, three-component reaction of acyl bromide, pyridine, and an alkyne catalyzed by basic alumina (B75360) can afford indolizines in excellent yields. thieme-connect.com

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also promote the efficient synthesis of indolizines. shzu.edu.cn Ultrasound-mediated radical cascade reactions have been developed for the rapid synthesis of related heterocyclic systems like indolines. nih.govbeilstein-journals.org A fast and efficient one-pot, multicomponent synthesis of fluorescent indolizine derivatives under ultrasound irradiation has been reported. researchgate.netacademie-sciences.fr

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can lead to improved reaction rates and simplified work-up procedures. A copper-catalyzed reaction of pyridine, acetophenone, and a nitroolefin under solvent-free conditions provides an efficient route to indolizines. mdpi.comresearchgate.networktribe.commdpi.comacs.org Additionally, a domino protocol for the synthesis of 2-alkyl/aryl indolizine derivatives under solvent-free conditions has been developed using an ionic liquid as a promoter. researchgate.netrsc.orgnih.gov

Electro-Organic Synthesis: Electrochemistry offers a green and powerful tool for organic synthesis, using electricity as a traceless reagent. rsc.orgscielo.br While specific examples for the direct electro-synthesis of 2-(3-Methoxyphenyl)indolizine are not prevalent, electro-oxidative C-H bond functionalization and annulation cascades have been used to synthesize novel heterocyclic substituted indolizines, indicating the potential of this technique. rsc.org

Mechanochemical Synthesis: Mechanochemistry, involving grinding or milling of reactants in the absence of a solvent, is an emerging green synthetic method. beilstein-journals.orgrsc.orgnih.govsioc.ac.cn A mechanochemical-induced approach for the synthesis of 1,2-diketoindolizine derivatives from indolizines and epoxides using a piezoelectric material has been developed, highlighting a novel, solvent-free pathway for functionalizing the indolizine core.

Multi-Component Reactions for Indolizine Diversification

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering an efficient and atom-economical pathway to complex molecules from simple starting materials in a single step. researchgate.net Several MCR strategies have been successfully employed for the synthesis of a diverse range of indolizine derivatives.

One notable approach involves the one-pot reaction of pyridinium ylides, generated in situ from the corresponding pyridinium salts, with various dipolarophiles. For instance, the reaction of pyridinium ylides with electron-deficient alkenes or alkynes is a classic and widely used method for constructing the indolizine skeleton. rsc.orgchim.it This strategy has been expanded to include more complex and varied components. For example, a three-component reaction of 2-cyanomethylpyridine, aldehydes, and isonitriles has been developed to produce 3-alkylaminoindolizines. rsc.org

Transition-metal catalysis has significantly broadened the scope of MCRs for indolizine synthesis. A gold(III)-catalyzed multicomponent coupling/cycloisomerization of heteroaryl aldehydes, amines, and alkynes provides rapid access to substituted aminoindolizines with high atom economy. organic-chemistry.org This method is notable for its efficiency and can be performed under solvent-free conditions or in water, highlighting its green chemistry credentials. organic-chemistry.org Similarly, palladium-catalyzed MCRs have been developed, such as the carbonylative coupling of 2-bromopyridines, imines, and alkynes, which proceeds through a mesoionic pyridine-based 1,3-dipole. researchgate.netnih.gov

Solvent-free and metal-free MCRs have also been reported, offering sustainable alternatives. A three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols provides a straightforward route to indolizines under mild conditions. acs.org Furthermore, biocatalysis has been explored, with hemoglobin being used as a catalyst for the synthesis of indolizine derivatives from various alkynes and substituted indoles in good to excellent yields. researchgate.net

These MCRs allow for the introduction of a wide array of substituents onto the indolizine core, which is crucial for tuning the properties of the final molecule. The synthesis of this compound can be envisioned through several of these MCRs, for example, by utilizing a pyridine derivative, an appropriate alkyne, and a component that would introduce the 3-methoxyphenyl (B12655295) group at the 2-position.

Chemo-, Regio- and Stereoselectivity in Indolizine Synthesis, with implications for this compound

The control of selectivity—chemo-, regio-, and stereo—is a paramount challenge in the synthesis of substituted indolizines. The regioselectivity of the cycloaddition reactions is particularly critical for determining the final substitution pattern of the indolizine ring.

In the classical [3+2] cycloaddition of pyridinium ylides with unsymmetrical alkynes, the regioselectivity is often influenced by the electronic nature of the substituents on both the ylide and the alkyne. rsc.org The presence of electron-withdrawing groups on the alkyne typically directs the reaction to form specific regioisomers. rsc.org For the synthesis of this compound, this would necessitate careful selection of the alkyne partner to ensure the desired placement of the aryl group.

Metal catalysts play a significant role in controlling regioselectivity. For instance, in the palladium-catalyzed annulation of 2-(pyridine-2-yl)acetonitrile derivatives with propargyl carbonates, the choice of the phosphine (B1218219) ligand has been shown to be crucial in dictating the regioselectivity of the resulting polysubstituted indolizines. organic-chemistry.org Similarly, rhodium-catalyzed hydroformylation of N-allylpyrroles can be controlled to achieve specific regio- and chemoselectivity. rsc.org

Base-promoted reactions also offer a means to control the outcome of indolizine synthesis. A base-promoted regioselective formal [3+2] annulation of pyridinium ylides with bromoalkynes has been reported to produce a variety of substituted indolizines. acs.org The choice of base and reaction conditions can lead to chemodivergent synthesis, yielding different product classes from the same starting materials. acs.org

Stereoselectivity becomes important when chiral centers are introduced into the indolizine structure. While the core indolizine ring is aromatic and planar, substituents can possess stereocenters. For example, gold-catalyzed MCRs have been successfully applied to optically pure amino acid derivatives to afford N-indolizine-incorporated amino acids without racemization. organic-chemistry.org This demonstrates the potential for creating stereochemically defined indolizine derivatives.

For the specific target of this compound, achieving high regioselectivity is the primary concern. The synthetic strategy must be designed to favor the formation of the 2-substituted isomer over other possibilities, such as the 1- or 3-substituted isomers. This can be achieved by leveraging the directing effects of substituents on the starting materials and the judicious choice of catalysts and reaction conditions.

Below is a table summarizing various synthetic methodologies for indolizines, highlighting the types of reactions and the key factors influencing selectivity.

Synthetic Methodology Reaction Type Key Features & Selectivity Control Potential for this compound
Pyridinium Ylide Cycloaddition [3+2] CycloadditionRegioselectivity influenced by electronics of alkyne substituents. rsc.orgHigh potential by using an alkyne bearing the 3-methoxyphenyl group.
Gold-Catalyzed MCR Multicomponent Coupling/CycloisomerizationHigh atom economy; applicable to a broad range of substrates. organic-chemistry.orgFeasible by including a 3-methoxyphenyl-containing aldehyde or alkyne.
Palladium-Catalyzed MCR Carbonylative Coupling/CycloadditionModular synthesis from simple, tunable reagents. nih.govPossible by employing an imine and alkyne that lead to the desired substitution.
Base-Promoted Annulation Formal [3+2] AnnulationChemo- and regioselectivity controlled by base and additives. acs.orgApplicable if the 3-methoxyphenyl group is on the bromoalkyne.
Iodine-Mediated Oxidative Cyclization Oxidative CyclizationRegio- and chemoselective formation of substituted indolizines. organic-chemistry.orgA viable route using a 2-(pyridin-2-yl)acetate and a suitable alkyne.

Chemical Reactivity and Functional Group Transformations of Indolizines

Electrophilic Substitution Reactions at the Indolizine (B1195054) Core

Given the electron-rich nature of the indolizine ring, electrophilic substitution is a relatively facile process. bohrium.com These reactions are crucial for the late-stage functionalization of the preformed indolizine scaffold. bohrium.com

The indolizine ring exhibits distinct regioselectivity in electrophilic substitution reactions, with the C-3 and C-1 positions being the most reactive sites. bohrium.comrsc.orgresearchgate.netmdpi.com Molecular orbital calculations and experimental evidence consistently show that the C-3 position is the primary site for electrophilic attack due to its higher electron density. researchgate.netbohrium.com The C-1 position is the second most favored site. rsc.orgresearchgate.net

This reactivity pattern can be attributed to the stability of the resulting carbocation intermediates (sigma complexes). Attack at C-3 allows for the positive charge to be delocalized over the carbon framework, which is energetically more favorable than the delocalization over the nitrogen atom that occurs after an attack at the C-1 position. researchgate.net Consequently, most electrophilic functionalizations on an unsubstituted indolizine core occur preferentially at C-3. bohrium.com

The inherent reactivity of the C-1 and C-3 positions allows for the introduction of a wide range of functional groups onto the 2-(3-Methoxyphenyl)indolizine core.

Acylation: Indolizines can be readily acylated, with the reaction preferentially occurring at the C-3 position. rsc.org Common methods include Friedel-Crafts acylation with acyl chlorides or heating the indolizine with an acid anhydride. rsc.orgresearchgate.net

Nitration: The nitration of the indolizine nucleus can be complex and often leads to oxidation of the substrate. rsc.org For 2-arylindolizines like this compound, the reaction is further complicated by competing nitration on the appended aryl ring. rsc.orgusp.br In the case of 2-phenylindolizine (B189232), the phenyl ring is attacked first. rsc.org Given that the 3-methoxyphenyl (B12655295) group is activated towards electrophilic substitution, nitration is expected to be competitive between the indolizine C-1/C-3 positions and the activated positions on the methoxyphenyl ring.

Nitrosation: Direct nitrosation of indolizines with nitrous acid occurs at the C-3 position, provided this site is unsubstituted. rsc.org

Diazo Coupling: Indolizines are suitable partners in azo coupling reactions with aryl diazonium salts. csbsju.edunumberanalytics.com In this electrophilic aromatic substitution, the diazonium ion acts as the electrophile, attacking the electron-rich indolizine ring. numberanalytics.comresearchgate.net The reaction is expected to proceed at the nucleophilic C-3 position, yielding a brightly colored azo compound. numberanalytics.comresearchgate.net

Alkylation: The indolizine core can be alkylated at the C-3 position through Brønsted acid-catalyzed reactions with various electrophiles, including ortho-hydroxybenzyl alcohols and 2-indolylmethanol. mdpi.com Mannich-type reactions also provide a route for alkylation. researchgate.net While C-3 is the typical site, C-1 alkylation can be achieved under specific organocatalytic conditions. rsc.org

Halogenation: Direct halogenation of the indolizine C-3 position can be achieved with high regioselectivity. A common method involves the use of copper(II) halides (CuCl₂ or CuBr₂) as mediators, which allows for the efficient synthesis of 3-chloro- and 3-bromoindolizines under mild conditions.

Arylation/Heteroarylation: The introduction of aryl or heteroaryl groups can be accomplished via cross-coupling strategies. For instance, 3-haloindolizines, prepared as described above, can undergo Suzuki-Miyaura cross-coupling reactions with boronic acids in the presence of a palladium catalyst to yield 3-arylindolizines. Furthermore, functionalization at the C-5 position is possible through directed lithiation followed by a Negishi-type cross-coupling reaction to furnish 2,5-diaryl-indolizines. researchgate.net

Table 1: Summary of Electrophilic Functionalization Reactions on Indolizines

Reaction Reagent/Conditions Position of Attack Product Type Citation(s)
Acylation Acid Anhydride / Heat C-3 3-Acylindolizine rsc.org
Nitration HNO₃ / H₂SO₄ C-1, C-3 or Aryl Ring Nitroindolizine / Nitroaryl-indolizine rsc.orgusp.br
Nitrosation Nitrous Acid (NaNO₂/Acid) C-3 3-Nitrosoindolizine rsc.org
Diazo Coupling ArN₂⁺Cl⁻ C-3 3-Arylazoindolizine csbsju.edunumberanalytics.com
Alkylation R-X / Brønsted Acid C-3 3-Alkylindolizine mdpi.com
Halogenation CuX₂ (X = Cl, Br) C-3 3-Haloindolizine
Arylation Ar-B(OH)₂ / Pd Catalyst (from 3-halo) C-3 3-Arylindolizine

Oxidation Reactions of Indolizines

The electron-rich indolizine ring is susceptible to oxidation, which can proceed through various mechanisms depending on the reaction conditions and the substitution pattern of the indolizine.

The photooxygenation of indolizines can occur via two primary pathways: a singlet oxygen mechanism or an electron transfer process. The dominant mechanism is influenced by the electronic properties of the substituents on the indolizine ring.

For many substituted indolizines, including 2-phenyl derivatives, the reaction proceeds through a singlet oxygen (¹O₂) mechanism. These reactions can be self-sensitized or require a photosensitizer like rose bengal. The pathway diverges depending on the solvent. In methanol, the reaction is believed to involve a peroxidic zwitterion intermediate, leading to C3-N bond cleavage and pyrrole (B145914) ring-opening products. In aprotic solvents like acetonitrile, the reaction proceeds via a dioxetane intermediate formed across the C2-C3 bond, which then cleaves to yield different products.

Alternatively, indolizines with electron-withdrawing groups that are unreactive towards singlet oxygen can be photooxygenated under electron transfer conditions using a sensitizer (B1316253) like 9,10-dicyanoanthracene (B74266) (DCA). This process involves the combination of the indolizine cation radical with a superoxide (B77818) anion radical, often resulting in oxidation of the pyridine (B92270) ring.

Indolizines can undergo oxidative reactions using molecular oxygen (O₂) as the oxidant, often facilitated by a catalyst or visible light. bohrium.com One such transformation is an oxidative [8+2] annulation reaction with alkenes, which utilizes oxygen as the terminal oxidant in the presence of a photosensitizer like Rose Bengal and an acid, to form cyclazine derivatives. bohrium.com This represents a cascade reaction where the indolizine core is functionalized under aerobic conditions. bohrium.com The use of molecular oxygen as a green and inexpensive stoichiometric oxidant is a key advantage of these methods.

Cycloaddition Reactions Involving Indolizine

While often synthesized via cycloaddition, the indolizine ring itself can participate as a reactive component in cycloaddition reactions. bohrium.comusp.br Due to its 10π-electron system, indolizine can act as an 8π component in higher-order cycloadditions, most notably [8+2] cycloadditions with electron-deficient alkynes or alkenes. bohrium.com These reactions provide a powerful method for the synthesis of the cycl[3.2.2]azine ring system. bohrium.com

The reaction typically requires an oxidant, such as palladium on carbon (Pd-C), manganese dioxide (MnO₂), or molecular oxygen (O₂), and can be promoted by heat or visible light. bohrium.com The cycloaddition of this compound with a dipolarophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) would be expected to yield a substituted cycl[3.2.2]azine. The reaction proceeds by the addition of the alkyne across the C-3 and C-5 positions of the indolizine core. bohrium.com Various substituted indolizines and alkynes have been shown to participate in this transformation, highlighting its synthetic utility. bohrium.com

Table 2: Examples of [8+2] Cycloaddition Reactions of Indolizines

Indolizine Reactant Dipolarophile Conditions Product Type Citation(s)
2-Phenylindolizine DMAD Toluene, Pd-C, Heat Phenyl-dicarbomethoxy-cycl[3.2.2]azine bohrium.com
Indolizine Diarylalkynes Pd(OAc)₂, DMSO, O₂ Diaryl-cycl[3.2.2]azine bohrium.com
2-Substituted Indolizine Alkynes with EWG Rose Bengal, Visible Light, O₂ Substituted cycl[3.2.2]azine bohrium.com
1-Cyanoindolizine Unsaturated Carboxylic Acids Pd(OAc)₂, Benzoquinone, O₂ Fused Cyclazine Derivative bohrium.com

Note: DMAD = Dimethyl acetylenedicarboxylate; EWG = Electron-withdrawing group.

[3+2] Cycloadditions and their Scope

The [3+2] cycloaddition is a powerful method for constructing five-membered rings. In the context of indolizine chemistry, this reaction can be approached in two primary ways: the synthesis of the indolizine core itself or the further functionalization of a pre-existing indolizine.

One of the most common syntheses of indolizines involves the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with suitable dipolarophiles like activated alkenes and alkynes. researchgate.net This method is highly versatile, allowing for the introduction of a wide array of substituents onto the indolizine framework. nih.gov For instance, a transition-metal-free approach involves the reaction of pyridinium salts with zwitterionic ketenimines, which proceeds through an intermolecular [3+2] cycloaddition followed by tautomerization and aromatization to yield fully functionalized indolizines. nih.gov Similarly, annulated indolizines, such as pyrrolo[3,4-a]indolizine-1,3(2H)-diones, can be constructed via a three-component reaction of pyridines, acetophenones, and maleimides, proceeding through a [3+2] cycloaddition/oxidative aromatization sequence. rsc.org

Indolizines themselves can act as the three-carbon component in [3+2] cycloaddition reactions. A notable example is the visible-light-induced intermolecular [3+2] annulation with internal alkynes, which affords pyrrolo[2,1,5-cd]indolizine derivatives. acs.orgresearchgate.net This cascade reaction is valuable for synthesizing large, π-conjugated, and fluorescent fused indolizine systems. acs.org Mechanochemical methods, using piezoelectric materials under ball-milling conditions, have also been developed for the [3+2] cycloaddition of indolizines with allenes, leading to substituted pyrrolo[2,1,5-cd]indolizines. acs.org

Reaction Type Reactants Product Conditions Key Features
Intermolecular [3+2] CycloadditionPyridinium Salts + Zwitterionic KeteniminesFunctionalized IndolizinesTransition-metal and oxidant-free, mild conditions. nih.govBroad functional group compatibility, scalable. nih.gov
Three-Component [3+2] CycloadditionPyridines + Acetophenones + MaleimidesPyrrolo[3,4-a]indolizine-1,3(2H)-dionesTBAI/TBHP, metal-free. rsc.orgDirect construction of annulated indolizines. rsc.org
Intermolecular [3+2] AnnulationIndolizine + Internal AlkynesPyrrolo[2,1,5-cd]indolizineVisible light, air as oxidant. acs.orgHigh regioselectivity, synthesis of fluoroactive fused systems. acs.orgdp.tech
Mechanochemical [3+2] AnnulationIndolizine + AllenesPyrrolo[2,1,5-cd]indolizinesBall milling, piezoelectric catalyst. acs.orgImproved reaction efficiency. acs.org

[8+2] Cycloadditions and Cyclazine Formation

The [8+2] cycloaddition reaction is a characteristic transformation of indolizines, leveraging the 8π-electron system of the indolizine core to react with a 2π-electron component (dienophile), such as an alkyne or alkene. This reaction leads to the formation of cycl[3.2.2]azines, a class of aromatic 10π-electron systems. researchgate.netmdpi.com

The reaction of indolizines with acetylenic compounds, particularly dimethyl acetylenedicarboxylate (DMAD), is a well-established method for synthesizing cyclazines. mdpi.comnih.gov The process can be promoted thermally or by using catalysts like palladium on carbon (Pd-C). mdpi.com For example, 2-phenylindolizine reacts with DMAD upon heating in the presence of Pd-C to yield the corresponding cyclazine. mdpi.com The mechanism of this reaction is often considered a concerted pericyclic reaction, though stepwise pathways involving zwitterionic intermediates have also been proposed, especially depending on the electronic nature of the substituents on both the indolizine and the dienophile. mdpi.commsu.ru

These cycloadditions are not limited to simple indolizines; benzo-fused derivatives also participate in [8+2] cycloadditions, yielding benzo[g]cycl[3.2.2]azines. mdpi.com The regioselectivity of the reaction with unsymmetrical alkynes is a key consideration, with electronic and steric factors influencing the outcome. researchgate.net

Indolizine Reactant Dienophile Catalyst/Conditions Product Type Reference
IndolizineDimethyl acetylenedicarboxylate (DMAD)Toluene, Pd-C, heatCycl[3.2.2]azine mdpi.com
2-PhenylindolizineDimethyl acetylenedicarboxylate (DMAD)HeatCycl[3.2.2]azine mdpi.com
BenzoindolizineDimethyl acetylenedicarboxylate (DMAD)Pd-C, Toluene, heatBenzo[g]cycl[3.2.2]azine mdpi.com
IndolizinoneDimethyl acetylenedicarboxylate (DMAD)N/AAzatricycle (via [8+2]) nih.gov

Visible-Light-Promoted Cycloaddition Reactions

In recent years, visible-light photocatalysis has emerged as a green and efficient tool for promoting various organic transformations, including the cycloaddition reactions of indolizines. bohrium.com This approach allows for reactions to proceed under mild conditions, often using air as a sustainable oxidant. acs.org

Both [3+2] and [8+2] cycloadditions of indolizines have been successfully achieved using visible light. For instance, a range of indolizines undergo visible-light-induced intermolecular [3+2] annulation with internal alkynes to produce pyrrolo[2,1,5-cd]indolizine derivatives in good to excellent yields. acs.orgresearchgate.net This method provides convenient access to complex, fused heteroaromatic systems with interesting photophysical properties. acs.orgdp.tech

Similarly, an efficient visible-light-induced intermolecular [8+2] alkenylation–cyclization process has been developed. mdpi.com In this reaction, indolizines react with alkenes in the presence of a photosensitizer (like Rose Bengal), an acid, and oxygen to form cyclazine derivatives through a cascade process. mdpi.com This photochemical method expands the scope of dienophiles for [8+2] cycloadditions beyond the more commonly used alkynes. mdpi.com

Reaction Type Reactants Conditions Product Key Features
[3+2] AnnulationIndolizine + Internal AlkynesVisible light, air as oxidantPyrrolo[2,1,5-cd]indolizineHigh regioselectivity, practical, synthesis of fluoroactive compounds. acs.orgresearchgate.net
[8+2] Alkenylation–CyclizationIndolizine + AlkenesRose Bengal, TFA, CH₂Cl₂, O₂, blue LEDCyclazine derivativesUses alkenes as dienophiles, cascade reaction. mdpi.com
[8+2] CyclizationIndolizine + Internal AlkynesRose Bengal, KI, air, DMSO, blue LEDCyclazinesGood to excellent yields, high regioselectivity. mdpi.com

Transition Metal-Catalyzed Cross-Coupling and C-H Functionalization

Direct C-H functionalization has become a cornerstone of modern organic synthesis, offering an atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov The indolizine nucleus, with its multiple C-H bonds, is an excellent substrate for such transformations. bohrium.com The C-3 position is the most nucleophilic and typically the most reactive site, but functionalization at other positions, including C-1, C-2, and within the pyridine ring, can be achieved through various strategies. researchgate.netacs.org

Direct C-H Arylation and Heteroarylation (e.g., at C-3 position for 2-arylindolizines)

The introduction of aryl and heteroaryl moieties onto the indolizine core is crucial for modifying its electronic and biological properties. Palladium-catalyzed direct C-H arylation has been established as a highly effective method for selectively functionalizing the C-3 position of indolizines. nih.gov This reaction typically couples an indolizine with an aryl bromide in the presence of a palladium catalyst, providing direct access to 3-arylindolizines in good to very high yields. nih.gov Mechanistic studies support an electrophilic substitution pathway for this transformation. nih.gov

The scope of this reaction is broad, tolerating a variety of substituents on both the indolizine and the aryl halide partner. nih.gov While palladium catalysis favors C-3 arylation, other methods can target different positions. scispace.com For example, a transition-metal-free direct arylation mediated by LiOtBu has been shown to occur selectively at the C-5 position. scispace.com This highlights how the choice of catalyst and reaction conditions can be used to control the regioselectivity of C-H functionalization on the indolizine scaffold.

Alkylation and Alkenylation Reactions

The introduction of alkyl and alkenyl groups via C-H activation is another important transformation of the indolizine core.

Alkylation: While C-3 is the most electronically favored position for functionalization, recent organocatalytic methods have enabled the regio- and enantioselective C-1 alkylation of indolizines. acs.org Using a chiral phosphoric acid (CPA) catalyst, indolizines react with δ-aryl-δ-cyano-disubstituted para-quinone methides to afford C-1 alkylated products bearing all-carbon quaternary stereocenters. acs.org This reaction proceeds via nucleophilic attack from the C-1 position of the indolizine onto the activated quinone methide. acs.org

Alkenylation: Metal-catalyzed C-H alkenylation provides a direct route to vinyl-substituted indolizines. Ruthenium(II) catalysts have been employed for the highly stereo- and regioselective oxidative C-3 alkenylation of indolizines with various olefins. researchgate.netacs.org Palladium catalysis is also widely used for the alkenylation of heterocycles. acs.org For instance, the palladium-catalyzed oxidative coupling of indolizines with vinylarenes via C-H bond cleavage affords C-3 alkenylated products. acs.org Manganese(I) complexes have also been developed as earth-abundant catalysts for the C-H alkenylation of related N-heterocycles. nih.gov

Reaction Position Catalyst/Reagent Coupling Partner Key Features
AlkylationC-1Chiral Phosphoric Acid (CPA)para-Quinone MethidesAsymmetric, builds all-carbon quaternary centers. acs.org
AlkenylationC-3Ru(II) complexOlefinsHighly regio- and stereoselective. researchgate.netacs.org
AlkenylationC-3Pd(OAc)₂VinylarenesOxidative coupling via C-H cleavage. acs.org
AlkynylationC-3Pd(OAc)₂/DPEPhos(2,2-Dibromovinyl)arenesHigh efficiency and good functional group tolerance. tandfonline.com

Formation of C-C, C-N, C-P, C-O, and C-S Bonds via C-H Functionalization

The versatility of C-H functionalization chemistry extends to the formation of bonds between carbon and various heteroatoms, providing access to a diverse array of functionalized indolizine derivatives. researchgate.netbohrium.com

C-C Bond Formation: Beyond the arylation, alkylation, and alkenylation reactions discussed previously, more complex C-C bonds can be formed. Palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions enable the direct coupling of two different C-H bonds. acs.orgresearchgate.net For example, a Pd-mediated dual C-H activation of a 5-benzoyl-substituted indolizine can lead to the formation of a 6H-indeno-indolizine, creating a new C-C bond between the indolizine and the benzoyl moiety. acs.orgnih.gov Copper catalysts are also effective for C-C bond formation through C-H functionalization. nih.gov

C-N Bond Formation: The construction of C-N bonds is critical for synthesizing many biologically active molecules. Palladium-catalyzed intramolecular C-H amination is a powerful strategy for building fused N-heterocyclic systems. researchgate.netacs.org In a suitably substituted indolizine, a Pd-catalyzed selective C-H amination can occur between a C-H bond on the indolizine core and a pendant N-H group, leading to the synthesis of complex tetracyclic structures like indolizino[2,1-b]indoles. acs.orgnih.gov

C-P and C-S Bond Formation: The introduction of phosphorus and sulfur functionalities has also been achieved via C-H activation. Electrochemical methods offer a metal- and reagent-free approach. For example, the electrochemical oxidative C-H sulfonylation of indolizines with sodium sulfinates has been reported. frontiersin.org Similarly, electrochemical C-H phosphonylation has been developed for other heterocycles, a strategy that could potentially be applied to indolizines. frontiersin.org Direct C-S bond formation can also be achieved using various sulfenylating agents under different catalytic conditions. researchgate.netrsc.org

C-O Bond Formation: The direct formation of C-O bonds via C-H functionalization is less common but has been demonstrated. Electrochemical methods can be used to achieve the C-H functionalization of related heterocycles with O-nucleophiles, suggesting a potential route for the C-H oxygenation of indolizines. frontiersin.org

Nucleophilic Additions and Other Transformations

The indolizine nucleus is an electron-rich aromatic system, which influences its reactivity towards electrophiles. However, specific functionalization can facilitate nucleophilic attack. The reactivity of the indolizine core is well-documented, with the C-3 position being particularly susceptible to electrophilic substitution. bohrium.com Conversely, transformations involving nucleophilic additions often require prior modification of the indolizine scaffold.

One notable transformation is the Friedel–Crafts type hydroxyalkylation at the C-3 position of indolizines with (hetero)arylglyoxals. This reaction, promoted by hexafluoroisopropanol (HFIP), provides direct access to polyfunctionalized indolizines bearing an α-hydroxyketone moiety. nih.gov This process represents a formal nucleophilic addition of the electron-rich indolizine to the carbonyl group of the glyoxal. For instance, various substituted 2-arylindolizines undergo this transformation in excellent yields, highlighting a general strategy applicable to this compound. acs.orgsemanticscholar.org

The resulting α-hydroxyketone functionality can be further elaborated, expanding the chemical space of indolizine derivatives. nih.gov These subsequent transformations can include oxidation, reduction, or the introduction of other functional groups.

Another important class of reactions involves the functionalization of groups attached to the indolizine ring. For example, if a carbaldehyde group is present, as in the analogous 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde, it can readily undergo nucleophilic additions. smolecule.com The carbonyl carbon becomes a target for various nucleophiles, leading to the formation of alcohols or other derivatives. smolecule.com Such reactions, while not directly on the indolizine core, are crucial for the synthesis of complex indolizine-based molecules.

The table below summarizes representative nucleophilic addition-type reactions on the indolizine scaffold and its derivatives, based on studies of related compounds.

Table 1: Nucleophilic Addition and Functional Group Transformations of Indolizine Derivatives

Indolizine Derivative Reagent Product Type Yield (%) Reference
Ethyl 2-phenylindolizine-1-carboxylate 4-Methoxyphenylglyoxal α-Hydroxyketone 97 nih.govacs.org
2-Phenylindolizine-1-carbonitrile 4-Methoxyphenylglyoxal α-Hydroxyketone 96 semanticscholar.org
2-(4-Chlorophenyl)indolizine-1-carbonitrile Phenylglyoxal α-Hydroxyketone 91 acs.orgsemanticscholar.org
2-(4-Methoxyphenyl)indolizine-3-carbaldehyde Sodium borohydride Alcohol - smolecule.com
2-(4-Methoxyphenyl)indolizine-3-carbaldehyde Amines Imine (Schiff base) - smolecule.com

Deconstruction-Functionalization Strategies for Indolizine Scaffolds

Recent advancements in synthetic methodology have introduced intriguing deconstruction-functionalization strategies for heterocyclic frameworks, including indolizines. researchgate.netresearcher.life These strategies enable the reorganization of the indolizine scaffold to create novel and structurally diverse molecules. researchgate.net Such approaches are highly valuable for accessing complex molecular architectures that are otherwise difficult to synthesize.

While specific examples detailing the deconstruction-functionalization of this compound are not extensively documented, the general principles developed for the indolizine core are applicable. These strategies often involve ring-opening of the indolizine nucleus followed by a subsequent functionalization and/or rearrangement, leading to the formation of different heterocyclic or carbocyclic systems.

One conceptual approach involves the cleavage of one of the rings of the indolizine bicycle, followed by the introduction of new atoms or functional groups, and subsequent ring closure to form a new scaffold. These transformations can be triggered by various reagents and conditions, often leveraging the inherent reactivity of the indolizine system. The development of such reactions is a burgeoning area of research in organic chemistry. researchgate.netresearchgate.net

The versatility of the indolizine scaffold also allows for its use in constructing more complex polycyclic systems through tandem reactions. For example, indolizines can be precursors to polyring-fused N-heterocycles through Pd(II)-mediated C-H functionalization pathways. acs.org

The table below outlines conceptual deconstruction-functionalization strategies that could be applied to indolizine scaffolds like this compound, based on general findings in the field.

Table 2: Conceptual Deconstruction-Functionalization Strategies for Indolizine Scaffolds

Strategy Description Potential Product Scaffolds Reference
Ring-Opening/Metathesis Cleavage of the five or six-membered ring followed by a ring-closing metathesis reaction. Fused bicyclic systems, spirocycles escholarship.org
Oxidative Cleavage Oxidative cleavage of the indolizine core to generate functionalized intermediates for further synthesis. Substituted pyridines, pyrroles chim.it
Tandem Cycloaddition/Rearrangement Initial cycloaddition to the indolizine followed by a skeletal rearrangement. Novel polycyclic N-heterocycles acs.org
Ring-Contractive Cyclization Transformation of the indolizine into a smaller ring system via a cyclization process. Tricyclic indolizinones escholarship.org

Spectroscopic and Structural Elucidation of Indolizine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the hydrogen and carbon environments within the 2-(3-Methoxyphenyl)indolizine structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons of the indolizine (B1195054) core and the 3-methoxyphenyl (B12655295) substituent. The indolizine ring system contains protons in both its six-membered (pyridinoid) and five-membered (pyrrolic) rings. The proton at position 5 (H-5) is typically the most deshielded among the indolizine ring protons due to its location on the electron-deficient pyridine-derived ring. Protons H-6, H-7, and H-8 also appear in the aromatic region, often exhibiting characteristic coupling patterns (triplets and doublets) that facilitate their assignment. Protons on the pyrrole-derived ring, H-1 and H-3, resonate as singlets or narrow multiplets.

The 3-methoxyphenyl group displays a distinct set of signals. The methoxy (B1213986) (–OCH₃) protons appear as a sharp singlet, typically in the range of δ 3.8-3.9 ppm. The aromatic protons of this substituent show splitting patterns consistent with a 1,3-disubstituted benzene (B151609) ring.

Table 1: Representative ¹H NMR Data for this compound Note: Data is compiled based on characteristic values for the indolizine and 3-methoxyphenyl moieties.

Proton Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 ~8.30 d ~7.0
H-8 ~7.70 d ~9.0
Phenyl ~7.45 - 7.30 m -
H-1 ~7.30 s -
H-3 ~7.15 s -
H-7 ~7.10 ddd ~9.0, 6.7, 1.1
Phenyl ~6.95 ddd ~8.2, 2.6, 1.0
H-6 ~6.70 td ~6.9, 1.3

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum for this compound shows distinct resonances for the nine carbons of the indolizine core, the six carbons of the phenyl ring, and the single carbon of the methoxy group. The carbon atom attached to the oxygen of the methoxy group (C-3' on the phenyl ring) and the ipso-carbon (C-1') are significantly influenced by the substituent. The quaternary carbons, such as those at the bridgehead of the indolizine system (C-8a) and the point of attachment to the phenyl ring (C-2), can be identified by their lack of signal in a DEPT-135 experiment.

Table 2: Representative ¹³C NMR Data for this compound Note: Data is compiled based on characteristic values for the indolizine and 3-methoxyphenyl moieties.

Carbon Position Chemical Shift (δ, ppm)
C-3' (Phenyl, attached to OCH₃) ~160.0
C-2 ~138.0
C-8a ~136.5
C-1' (Phenyl) ~132.5
C-5' (Phenyl) ~130.0
C-5 ~126.5
C-7 ~122.5
C-3 ~121.0
C-6 ~120.5
C-2' (Phenyl) ~118.0
C-6' (Phenyl) ~116.0
C-8 ~113.0
C-4' (Phenyl) ~113.0
C-1 ~104.5

Two-Dimensional NMR Techniques for Comprehensive Signal Assignment

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems like indolizines. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. It would reveal correlations between adjacent protons on the indolizine ring (e.g., H-5 with H-6, H-6 with H-7, and H-7 with H-8) and within the 3-methoxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of this compound and offers structural information through the analysis of its fragmentation patterns under specific ionization conditions. rroij.com

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, typically leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. rroij.com For this compound (C₁₅H₁₃NO), the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 223. The fragmentation pattern provides a fingerprint that helps confirm the structure. Common fragmentation pathways for such aromatic ethers include the loss of a methyl radical (·CH₃) from the methoxy group, followed by the expulsion of a neutral carbon monoxide (CO) molecule. nih.gov

Table 3: Predicted EI-MS Fragmentation Data for this compound

m/z Ion/Fragment Description
223 [M]⁺ Molecular Ion
208 [M - CH₃]⁺ Loss of a methyl radical from the methoxy group
180 [M - CH₃ - CO]⁺ Subsequent loss of carbon monoxide

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) for Fragmentation Pathway Elucidation

ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, which for this compound would appear at m/z 224. In a tandem mass spectrometry (MS/MS) experiment, this precursor ion is isolated and subjected to collision-induced dissociation (CID) to generate product ions. nih.gov The resulting fragmentation pattern is instrumental in elucidating the structure. The fragmentation pathways can be complex, often involving hydrogen rearrangements. researchgate.net The stability of the indolizine and phenyl rings means that fragmentations will likely initiate at the ether linkage or involve losses from the core heterocyclic structure. Studying these pathways allows for detailed confirmation of the substituent's nature and position.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction studies have been successfully employed to elucidate the structures of various indolizine analogs. For instance, the crystal structure of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, an analog, was determined to be a monoclinic crystal system with the space group P 21/n. mdpi.com The lattice parameters for this compound were found to be a = 12.0497(6) Å, b = 17.8324(10) Å, c = 19.6052(11) Å, and β = 100.372(1)°. mdpi.com The data collection for such studies is often performed at low temperatures, such as 110(2) K, to minimize thermal vibrations and obtain higher quality diffraction data. nih.gov The structures are typically solved using direct methods and refined using full-matrix least-squares techniques. nih.gov

The investigation of diethyl 7-methoxy-3-(3-methoxybenzoyl)indolizine-1,2-dicarboxylate and related compounds via single-crystal X-ray diffraction has provided valuable information on their molecular arrangements, which are often stabilized by various intermolecular interactions. nih.gov

Table 1: Crystallographic Data for an Indolizine Analog

ParameterValue
Crystal SystemMonoclinic
Space GroupP 21/n
a (Å)12.0497(6)
b (Å)17.8324(10)
c (Å)19.6052(11)
β (°)100.372(1)
V (ų)4143.8(4)
Z8

Data for diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate mdpi.com

The analysis of the crystal structures of indolizine derivatives reveals important details about their molecular geometry. The indolizine core itself is a planar bicyclic system. The substituents on the indolizine ring can adopt various conformations. For example, in the crystal structure of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, the asymmetric unit contains two molecules that exhibit intramolecular C–H···O interactions. mdpi.com The conformation of indolizine derivatives can be influenced by the nature and position of substituents, leading to different packing arrangements in the solid state. ijper.org Studies have shown that the stable conformation of indolizine analogues can be in a cis configuration, which is believed to be relevant for their biological activity. ijper.org

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions within a crystal. frontiersin.org This analysis maps properties such as dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface. semanticscholar.org For indolizine derivatives, Hirshfeld analysis has revealed the presence of various intermolecular contacts, including H···H, O···H/H···O, C···H/H···C, and π-π stacking interactions. semanticscholar.orgresearchgate.net The red regions on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent longer contacts. semanticscholar.org

Energy framework calculations, often performed using computational methods like B3LYP/6-31G(d,p), complement the Hirshfeld analysis by quantifying the interaction energies between molecules in the crystal. semanticscholar.org These calculations provide insights into the coulombic and dispersion components of the total interaction energy. semanticscholar.org For some indolizine analogs, dispersion energy has been found to be the predominant contributor to the total interaction energy, which is a common feature in similar molecular systems. researchgate.net The visualization of these energy frameworks as cylinders connecting the centroids of interacting molecules helps in understanding the topology and stability of the crystal packing. frontiersin.orgsemanticscholar.org

UV-Vis Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is a fundamental technique used to study the electronic transitions in molecules. Indolizine derivatives typically exhibit characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.netnih.gov The absorption maxima (λmax) and molar absorptivity (ε) values provide information about the energy of the electronic transitions and the probability of their occurrence.

For 2-arylindolizine derivatives, the absorption maxima are generally observed in the range of 256–460 nm. researchgate.net The high molar absorptivity coefficients, typically on the order of 104 M-1cm-1, are indicative of allowed π→π* electronic transitions within the conjugated system of the indolizine core and its aryl substituent. researchgate.net The position of the absorption bands can be influenced by the nature of the substituents on the indolizine ring and the polarity of the solvent. For instance, the introduction of electron-donating or electron-withdrawing groups can lead to shifts in the absorption maxima.

Table 2: UV-Vis Absorption Data for Selected Indolizine Derivatives

CompoundSolventλmax (nm)ε (104 M-1cm-1)
2-Aryl-5-carbonyl indolizineNot specified363-415~1
Indolizine-cyanine dye (C1)DMSO652Not specified
Indolizine-cyanine dye (C3)DMSO705Not specified
Indolizine-cyanine dye (C5)DMSO819Not specified

Data compiled from various sources. researchgate.netnsf.gov

Fluorescence Spectroscopy for Emission Characteristics

Fluorescence spectroscopy provides valuable information about the excited state properties of molecules, including their emission wavelengths, quantum yields, and lifetimes. Many indolizine derivatives are known to be fluorescent, with their emission properties being highly sensitive to their chemical structure and environment. researchgate.net

The fluorescence emission of indolizine derivatives is often observed in the blue to orange-red region of the visible spectrum. mdpi.com For example, 2-aryl-5-carbonyl indolizines exhibit maximum fluorescence emission in the range of 485–548 nm. researchgate.net The position of the emission maximum can be tuned by modifying the substituents on the indolizine scaffold. The introduction of an N,N-dimethylamino group, an electron-donating group, at the aryl ring of a 3,7-disubstituted indolizine resulted in a significant red-shift of the emission to 533 nm, which was attributed to an intramolecular charge transfer (ICT) process. mdpi.com

The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, for indolizine derivatives can vary over a wide range. For a series of 2-aryl-5-carbonyl indolizines, the quantum yields were reported to be between 0.04 and 0.39. researchgate.net The Stokes shift, the difference in energy between the absorption and emission maxima, is another important parameter. For the same series of compounds, the Stokes shifts varied from 3,600 to 25,000 cm-1. researchgate.net Large Stokes shifts are often desirable for applications in fluorescence imaging to minimize self-absorption.

Table 3: Photophysical Data for Selected Indolizine Derivatives

Compound ClassEmission Maxima (nm)Quantum Yield (ΦF)Stokes Shift (cm-1)
2-Aryl-5-carbonyl indolizines485–5480.04–0.393,600–25,000
3,7-Disubstituted indolizines462–580Not specifiedNot specified

Data compiled from various sources. researchgate.netmdpi.com

Aggregation-Induced Enhanced Emission (AIEE) Phenomena

The phenomenon of aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE) is a photophysical process where non-emissive or weakly fluorescent molecules in a dilute solution become highly luminescent upon aggregation. researchgate.netresearchgate.net This behavior is contrary to the more common aggregation-caused quenching (ACQ) effect, where molecular aggregation leads to a decrease in fluorescence intensity. Indolizine derivatives have emerged as a significant class of compounds exhibiting AIEE, a property that is greatly influenced by their molecular structure, particularly the nature and position of substituents on the indolizine core. nsf.govua.es

The underlying mechanism for AIEE in many organic luminogens, including indolizine derivatives, is often attributed to the restriction of intramolecular motion (RIM), which includes the restriction of intramolecular rotation (RIR) and/or restriction of intramolecular vibration (RIV). In dilute solutions, indolizine molecules can undergo various intramolecular motions, such as rotations around single bonds, which provide non-radiative pathways for the decay of the excited state, thus quenching fluorescence. However, in an aggregated state, such as in a poor solvent or in the solid state, these intramolecular motions are physically constrained. This restriction blocks the non-radiative decay channels, forcing the excited molecules to release their energy through radiative pathways, resulting in enhanced fluorescence emission. mdpi.comnih.gov

For many indolizine derivatives, a synergistic effect between the restriction of intramolecular rotation and intramolecular charge transfer (ICT) processes is considered the primary mechanism for their AIEE characteristics. mdpi.comnih.gov The presence of electron-donating and electron-accepting groups within the molecule can facilitate ICT upon photoexcitation. While this can lead to quenching in solution, the restriction of molecular motion in the aggregated state stabilizes the emissive ICT state.

While specific AIEE data for this compound is not extensively documented in the reviewed literature, studies on structurally similar 2-arylindolizine derivatives provide significant insights into the expected AIEE behavior of this compound class. Research on various indolizine derivatives has shown that the AIEE properties can be finely tuned by altering the substituents on the indolizine core and the appended aryl rings. nsf.govua.es

For instance, studies on fluorescent indolizine derivatives in water/acetone (B3395972) and THF/water mixtures have demonstrated a significant enhancement of fluorescence intensity with increasing water fraction, a hallmark of AIEE. nsf.govmdpi.com In a pure organic solvent like acetone or THF, these compounds typically exhibit weak fluorescence. As the proportion of water (a poor solvent) is increased, the molecules begin to aggregate, leading to a substantial increase in emission intensity. mdpi.com

The following table illustrates the AIEE effect on a representative indolizine derivative, showcasing the change in fluorescence intensity with an increasing fraction of a poor solvent.

Solvent System (THF/Water, v/v)Water Fraction (fw, %)Relative Fluorescence Intensity
100/001.0
70/30305.2
50/505015.8
30/707045.3
10/9090120.0
This table is a representative example based on data for Kaleidolizine (KIz) derivatives, a class of indolizine-based AIEgens. mdpi.comnih.gov

Furthermore, the electronic nature of the substituents on the 2-aryl group plays a crucial role in the photophysical properties of these compounds. The methoxy group in the meta position of the phenyl ring in this compound is an electron-donating group which can influence the ICT character and, consequently, the AIEE properties. The emission wavelength of indolizine-based AIEgens can be systematically tuned by altering the electron density of the substituents. mdpi.com

The solid-state fluorescence of indolizine derivatives is another key aspect of their AIEE properties. Many of these compounds are highly emissive in the solid state, with tunable fluorescence colors depending on the specific molecular structure and crystalline packing. nsf.govua.es This solid-state emission is a direct consequence of the restriction of intramolecular motion in the crystalline lattice.

Computational and Theoretical Chemistry Studies of Indolizine Systems

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to model the electronic structure of many-body systems. For indolizine (B1195054) derivatives, DFT calculations are instrumental in predicting molecular geometry, orbital energies, and charge distributions.

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and the energy required for electronic excitation. researchgate.net

In indolizine systems, the distribution of these orbitals provides insight into their behavior. DFT calculations show that the HOMO is typically localized on the indolizine core, reflecting its electron-rich nature, while the LUMO distribution can vary depending on the substituents. The introduction of a methoxy (B1213986) group (-OCH₃), an electron-donating group, on the phenyl ring is expected to raise the energy of the HOMO. Quantum chemical simulations on related pyridinium (B92312) ylides, which are precursors to indolizines, showed that the presence of an electron-donating methoxy group resulted in a higher HOMO energy level compared to unsubstituted or electron-withdrawn analogues. mathnet.ru

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Pyridinium Ylides This interactive table presents calculated HOMO and LUMO energy values for precursors to indolizine systems, illustrating the effect of substituents.

Substituent (R) at para-position of Phenyl GroupHOMO (eV)LUMO (eV)
H-7.570.15
CH₃-7.520.15
OCH₃-7.400.17
F-7.540.09
NO₂-8.01-0.43
Data sourced from a study on pyridinium ylides, precursors for indolizine synthesis, calculated using the Hartree-Fock/6-311++G(2d,p) method. mathnet.ru

DFT calculations are also employed to determine the distribution of electron density within a molecule, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. niscpr.res.in These analyses for the indolizine scaffold reveal that the highest electron density is typically found at the C-3 position of the five-membered pyrrole-like ring, making it the most likely site for electrophilic attack. mdpi.com

The aromaticity of the indolizine system is complex. It is not a simple combination of isolated pyridine (B92270) and pyrrole (B145914) rings but a fused aromatic system with a unique electronic structure. chim.it Studies suggest that the five-membered ring possesses a greater degree of local aromaticity compared to the six-membered ring. chemrxiv.org This differential aromaticity influences the molecule's reactivity and stability. Computational models have shown that in the excited state, charge transfer can occur from the indolizine core to acceptor groups, which can alter the aromatic character and lead to interesting photophysical phenomena. mst.edu

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions. For indolizine synthesis, the most common route is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and a suitable dipolarophile (like an alkyne or alkene). chim.itmdpi.comsemanticscholar.org

Theoretical studies of this reaction mechanism using DFT can map the entire reaction coordinate, identifying transition states and intermediates. For the reaction of pyridinium ylides with dimethyl acetylenedicarboxylate (B1228247), computational analysis has shown that the activation barrier (the energy of the transition state) is lowest for ylides containing electron-donating groups, such as a methoxy group. mathnet.ru This is because the electron-donating group stabilizes the positive charge that develops on the ylide fragment during the transition state, thus facilitating the reaction and leading to a more thermodynamically stable indolizine product. mathnet.ru These computational findings align with experimental observations of higher yields for such substituted reactants. mdpi.comsemanticscholar.org

Theoretical Prediction of Photophysical Properties

The fluorescent nature of many indolizine derivatives makes them attractive for applications in materials science and bioimaging. nih.govresearchgate.net Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for the rational design of new fluorophores with tailored properties. nih.gov

TD-DFT calculations can predict the electronic absorption and emission spectra of molecules, providing estimates of maximum absorption (λ_abs) and emission (λ_em) wavelengths. This predictive power allows for the in silico screening of candidate molecules before undertaking synthetic efforts. By systematically modifying the structure, such as changing the position and electronic nature of substituents, chemists can rationally design molecules with desired colors of emission.

For example, in the development of a fluorescent sensor, TD-DFT calculations were used to hypothesize that an electron-withdrawing group at the C-7 position of the indolizine core would stabilize the LUMO, leading to a smaller energy gap and a red-shifted emission. mdpi.com This was confirmed experimentally, demonstrating the power of computational prediction. While predicting quantum yields (a measure of emission efficiency) is more challenging, theoretical models can provide qualitative trends and insights into the factors that favor radiative (fluorescence) over non-radiative decay pathways. nih.gov Studies on various fluorescent indolizines have shown a good correlation between TD-DFT predicted absorption/emission energies and experimental results. researchgate.netresearchgate.net

Table 2: Photophysical Properties of Selected 3-Arylindolizine-7-carboxylate Derivatives in Dichloromethane This interactive table shows experimental data on how different substituents on the aryl ring at the C-3 position affect the photophysical properties of an indolizine core.

CompoundR¹ Substituentλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)
6 H3984620.53
7 4-CH₃4004640.49
8 4-OCH₃4044670.43
9 4-N(CH₃)₂4395330.28
12 3-OCH₃3984640.52
Data sourced from a study on color-tunable indolizine-based fluorophores. mdpi.com

The relationship between a substituent's electronic character and its effect on reaction rates or equilibria can be quantified using the Hammett equation. wikipedia.org This concept can be extended to understand structure-property relationships in photophysics. The Hammett constant (σ) for a given substituent reflects its electron-donating or electron-withdrawing ability.

Computational studies can directly link these empirical constants to fundamental electronic properties like molecular orbital energy levels. For indolizines, an electron-donating substituent (like the methoxy group in 2-(3-Methoxyphenyl)indolizine, which has a negative Hammett constant) is known to raise the HOMO energy level. mathnet.rumdpi.com This destabilization of the HOMO reduces the HOMO-LUMO gap, which in turn leads to a bathochromic (red) shift in the absorption and emission spectra. Conversely, electron-withdrawing groups lower the HOMO energy, increase the gap, and cause a hypsochromic (blue) shift. A study on the acidity of 2-phenylindolizine (B189232) derivatives successfully correlated the pKa values with Hammett constants, demonstrating a clear electronic influence of the substituent on the indolizine core's properties. oregonstate.edu This principle allows for the predictable fine-tuning of the photophysical properties of indolizine-based materials. mdpi.com

Compound Index

Advanced Applications in Organic Materials Science

Indolizine (B1195054) Derivatives in Organic Optoelectronics

The inherent electronic characteristics of the indolizine core, such as its high electron density and rigid planar structure, make it an attractive candidate for various optoelectronic devices. The 2-(3-methoxyphenyl) substituent plays a crucial role in fine-tuning the electronic and morphological properties of the material, enhancing its performance in devices like Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and Organic Field-Effect Transistors (OFETs).

Electroluminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Indolizine derivatives are recognized for their strong fluorescence, a key requirement for emissive materials in OLEDs. The 2-(3-Methoxyphenyl)indolizine is anticipated to be a blue-emitting material, a color that is often challenging to achieve with high stability and efficiency in OLEDs. The electron-donating methoxy (B1213986) group can enhance the fluorescence quantum yield and influence the emission wavelength.

Research on analogous 1,2-diphenylindolizine (B8516138) derivatives has demonstrated their potential as robust blue-emitting materials. sci-hub.se These compounds exhibit emission wavelengths around 450 nm, a desirable deep-blue color, with good thermal stability. sci-hub.se The emission wavelength is notably stable across solvents of varying polarity and in the solid state, which is a critical advantage for consistent device performance. sci-hub.se The introduction of substituents, such as in this compound, is a strategy to enhance thermal properties and optimize molecular packing in the thin-film state, which is essential for efficient charge transport and electroluminescence. sci-hub.se While specific device performance data for this compound is not extensively documented, the properties of similar structures suggest its strong potential as a stable blue-fluorescent emitter for OLED applications.

Table 1: Photophysical Properties of an Analogous 1,2-diphenylindolizine Derivative

Property Value
Emission Wavelength (λem) ~450 nm
Emission Color Blue
State Solid/Liquid

Organic Semiconductors and Photovoltaic Applications

In the realm of organic photovoltaics (OPVs), including dye-sensitized solar cells (DSSCs), the indolizine scaffold can be incorporated into organic dyes that act as sensitizers. The function of these dyes is to absorb light and inject electrons into a semiconductor, typically titanium dioxide (TiO₂). The electronic properties of the dye, particularly its HOMO and LUMO energy levels, are critical for efficient light harvesting and charge transfer.

The 2-(3-methoxyphenyl) group, with its electron-donating nature, can help in tuning the HOMO energy level of the indolizine dye to ensure efficient regeneration of the dye after electron injection. Furthermore, this substituent can enhance the molar extinction coefficient, leading to better light-harvesting capabilities. Research on DSSCs has shown that co-sensitization using indole-based dyes with ruthenium complexes can significantly improve power conversion efficiencies (PCEs), with some devices exceeding 10%. researchgate.net This success highlights the potential of N-heterocyclic scaffolds like indolizine. For this compound to be an effective photovoltaic material, its molecular design would likely involve pairing it with an electron-accepting group to create a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer upon photoexcitation, a key process for efficient charge separation in solar cells. researchgate.net

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. The planar structure of the indolizine core is conducive to the formation of ordered molecular packing in thin films, which is essential for efficient intermolecular charge transport.

The 2-(3-methoxyphenyl) substituent can influence the intermolecular arrangement and π-π stacking, which are critical for charge mobility. While high mobility values have been reported for larger, π-expanded indoloindolizine systems, the fundamental properties of the substituted indolizine core are relevant. acs.org The methoxyphenyl group can modulate the HOMO and LUMO energy levels, which affects the injection of charge carriers (holes or electrons) from the electrodes. By modifying the substituents on the phenanthrene (B1679779) core with various heterocycles, researchers have been able to achieve ambipolar charge transport with hole mobilities as high as 0.85 cm²/(V s) and electron mobilities of 0.78 cm²/(V s). acs.org This demonstrates that substituent engineering is a powerful tool for tuning the charge transport characteristics of heterocyclic semiconductors. For this compound, the electron-donating methoxy group would likely favor hole transport (p-type behavior).

Table 2: Representative Charge Carrier Mobilities in Heterocycle-Based OFETs

Material Architecture Hole Mobility (μh) Electron Mobility (μe)
Sulfur-heteroaryl substituted Phenanthrene 0.85 cm²/(V s) -
Naphthalimide-acceptor substituted Phenanthrene - 0.78 cm²/(V s)

Indolizines as Fluorescent Dyes and Chemosensors

The inherent fluorescence of the indolizine ring system makes it an excellent platform for the development of fluorescent dyes and chemosensors. The sensitivity of their emission properties to the local environment and to the presence of specific analytes allows for a wide range of applications.

Design Principles for Tunable Emission and Fluorogenic Properties

The emission color of indolizine-based fluorophores can be systematically tuned by introducing electron-donating or electron-withdrawing groups at specific positions on the scaffold. This principle is based on modulating the intramolecular charge transfer (ICT) character of the molecule. For this compound, the methoxyphenyl group at the 2-position acts as an electron donor. The emission wavelength can be further tuned by introducing an electron-withdrawing group at another position, such as C-7. This donor-acceptor design allows for a red-shift in the emission spectrum, enabling access to a range of colors from blue to orange-red.

Studies on similar indolizine systems have shown that the emission can be tuned from blue (462 nm) to orange (580 nm) by varying the strength of the electron-withdrawing group. mdpi.com The fluorescence quantum yield (Φf), a measure of emission efficiency, is also highly dependent on the molecular structure and solvent environment. For some pyrano[3,2-b]indolizine derivatives, quantum yields as high as 0.92 have been reported. rsc.orgresearchgate.net Fluorogenic properties, where a molecule is non-fluorescent or weakly fluorescent and becomes highly emissive upon a specific event (e.g., binding to an analyte), can be engineered by incorporating moieties that quench fluorescence through mechanisms like photoinduced electron transfer (PET), which is then inhibited upon analyte binding.

Table 3: Photophysical Properties of Functionalized Indolizine Derivatives

Derivative Type Emission Range Max. Quantum Yield (Φf)
3,7-Disubstituted Indolizines 462–580 nm -
2-Oxopyrano[3,2-b]indolizines Blue-Green 0.92

Applications in Bioimaging and Environmental Sensing

The tunable and environment-sensitive fluorescence of indolizine derivatives makes them highly suitable for applications in bioimaging and environmental sensing. By attaching a specific recognition unit to the indolizine fluorophore, selective chemosensors can be created.

For environmental monitoring, an indolizine-derived chemodosimeter has been developed for the highly selective detection of toxic mercury ions (Hg²⁺) in water. rsc.orgrsc.org The sensor operates on a deprotection mechanism, where the presence of Hg²⁺ cleaves a thioacetal group, releasing the highly fluorescent indolizine core and causing a distinct bluish-green emission at 505 nm. rsc.orgrsc.org This sensor demonstrated a very low limit of detection (LOD) of 3.2 ppb, showcasing its potential for practical environmental applications. rsc.orgrsc.org

Indolizine-based fluorescent probes have also been designed as pH sensors. The protonation or deprotonation of a functional group, such as a dimethylamino group, attached to the indolizine scaffold can significantly alter the ICT process, leading to a visible change in fluorescence color and intensity. mdpi.comnih.gov This allows for the monitoring of pH in various media, including biological systems. The ability of these small, organic molecules to penetrate cell membranes also makes them valuable tools for live-cell imaging, allowing for the visualization of specific cellular components or processes. researchgate.net

Table 4: Performance of Indolizine-Based Chemosensors

Sensor Type Analyte Key Performance Metric
Chemodosimeter Hg²⁺ Limit of Detection: 3.2 ppb (16.2 nM)
pH Sensor H⁺ Visible fluorescence change from pH 7 to 3

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3-Methoxyphenyl)indolizine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization reactions. For example, microwave-assisted condensation of pyridine derivatives with alkynes under Cu catalysis (120–150°C, 4–10 minutes) can enhance reaction efficiency . Key parameters include solvent choice (e.g., acetone or water with K₂CO₃), catalyst loading (e.g., CuI at 5–10 mol%), and temperature control. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons appear as multiplets in δ 6.8–8.2 ppm; the methoxy group resonates as a singlet at δ ~3.8 ppm .
  • IR : Stretching vibrations for C=O (if present) at ~1680 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹ confirm functional groups .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical mass of C₁₅H₁₃NO₂ (calculated m/z 239.0946) .

Q. What are common side products during synthesis, and how can they be minimized?

  • Methodological Answer : Dimers or oxidized derivatives may form due to radical intermediates. Using inert atmospheres (N₂/Ar) and radical inhibitors (e.g., BHT) reduces side reactions. Reaction monitoring via TLC or HPLC ensures early detection, while gradient elution in chromatography isolates impurities .

Advanced Research Questions

Q. How does the 3-methoxyphenyl substituent influence the electrochemical properties of indolizine derivatives?

  • Methodological Answer : The methoxy group enhances electron-donating effects, stabilizing radical intermediates during electrooxidation. Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) shows oxidation potentials at ~+0.85 V (vs. Ag/AgCl), correlating with computational predictions (DFT at B3LYP/6-31G* level). Fluorescence quenching studies confirm dimer/polymer formation post-oxidation .

Q. What computational strategies predict the bioactivity of this compound against therapeutic targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes like hyaluronidase (PDB: 1FCV). The methoxyphenyl group may occupy hydrophobic pockets, while the indolizine core hydrogen-bonds with catalytic residues .
  • ADME Prediction : SwissADME estimates logP ~3.2 (moderate lipophilicity) and topological polar surface area ~45 Ų, suggesting oral bioavailability .

Q. How can data contradictions in reaction mechanisms (e.g., radical vs. ionic pathways) be resolved?

  • Methodological Answer :

  • Radical Trapping : Add TEMPO to quench radicals; if yield drops significantly, radical intermediates dominate .
  • Isotopic Labeling : Use ¹³C-labeled reactants to track bond formation via NMR or MS .
  • Kinetic Studies : Monitor reaction rates under varying temperatures to calculate activation parameters (ΔH‡, ΔS‡) .

Q. What in vitro assays validate the anticancer potential of this compound?

  • Methodological Answer :

  • MTT Assay : Test cytotoxicity in HepG2 cells (IC₅₀ ~393.7 µg/mL, comparable to 2-(4-methylphenyl)indolizine) .
  • Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to quantify cell death pathways .

Key Methodological Insights

  • Synthetic Scalability : Flash Vacuum Pyrolysis (FVP) improves yields for small-scale indolizine synthesis .
  • Advanced Characterization : Combine CV with fluorescence spectroscopy to track redox-active polymer formation .
  • Structure-Activity Relationships (SAR) : Modify the methoxy position (e.g., 4-methoxy vs. 3-methoxy) to tune electronic effects and bioactivity .

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